molecular formula C23H23FN4OS B3413876 N-[4-(diethylamino)phenyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 946275-54-3

N-[4-(diethylamino)phenyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3413876
CAS No.: 946275-54-3
M. Wt: 422.5 g/mol
InChI Key: WIZQWZHAIOZHEQ-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C23H23FN4OS and its molecular weight is 422.5 g/mol. The purity is usually 95%.
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Biological Activity

N-[4-(diethylamino)phenyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazo-thiazole core with diethylamino and fluorophenyl substituents. Its molecular formula is C20H22FN3OC_{20}H_{22}FN_3O, and it has a molecular weight of approximately 347.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of imidazo-thiazole derivatives. For example, compounds similar to this compound have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The agar well diffusion method indicated that these compounds could inhibit bacterial growth effectively.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through assays measuring protein denaturation and COX-2 inhibition. In vitro studies have shown that derivatives exhibit significant anti-inflammatory effects by reducing the denaturation of proteins, which is crucial in inflammatory responses . This suggests a possible role in treating inflammatory diseases.

Anticancer Activity

Imidazo-thiazole derivatives have also been investigated for their anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . The specific compound may exhibit similar effects, warranting further investigation into its anticancer potential.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Modulation : The diethylamino group may enhance the compound's ability to cross cell membranes and interact with intracellular receptors or enzymes.

Case Studies

Several studies have investigated the biological activity of imidazo-thiazole derivatives:

  • Antibacterial Activity : A study reported that certain derivatives exhibited an IC50 value of 0.23 g/mL against mycobacterial strains, highlighting their potential as novel antibacterial agents .
  • Anti-inflammatory Activity : Another research demonstrated that specific derivatives showed selectivity for COX-2 inhibition in murine macrophage cell lines, suggesting their utility in managing inflammatory disorders .
  • Anticancer Studies : In vitro assays indicated that related imidazo-thiazole compounds could effectively induce apoptosis in various cancer cell lines, supporting their development as anticancer agents .

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4OS/c1-4-27(5-2)19-12-10-18(11-13-19)25-22(29)21-15(3)28-14-20(26-23(28)30-21)16-6-8-17(24)9-7-16/h6-14H,4-5H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZQWZHAIOZHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(diethylamino)phenyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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N-[4-(diethylamino)phenyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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N-[4-(diethylamino)phenyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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N-[4-(diethylamino)phenyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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N-[4-(diethylamino)phenyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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N-[4-(diethylamino)phenyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.